molecular formula C25H31ClN4O2 B2998739 N-(2-chlorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide CAS No. 922040-66-2

N-(2-chlorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide

Cat. No. B2998739
CAS RN: 922040-66-2
M. Wt: 455
InChI Key: ZGKVLXUUQGYZOP-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide is a useful research compound. Its molecular formula is C25H31ClN4O2 and its molecular weight is 455. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound's utility is highlighted in the synthesis of novel heterocyclic compounds. For instance, research on similar compounds has focused on synthesizing novel tetrahydroquinolino derivatives and investigating their crystal structures and molecular properties using density functional theory (DFT) and X-ray crystallography. These studies provide insights into the compound's conformational preferences and intermolecular interactions, laying the groundwork for further chemical and pharmacological investigations (Fatma et al., 2017). Similar research endeavors include the synthesis of thienoquinolines and their derivatives, which explore the compound's utility in generating structurally diverse and potentially biologically active molecules (Abdel-rahman et al., 1992).

Computational and Quantum Chemical Studies

Computational studies on compounds structurally related to N-(2-chlorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide reveal their electronic structure, photophysical properties, and potential reactivity. Research in this area aims to understand the electronic absorption spectrum, charge distribution, and molecular stability through DFT calculations, aiding in the design of molecules with desired chemical and physical properties (Albertino et al., 2007).

properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31ClN4O2/c1-29-13-7-8-18-16-19(11-12-22(18)29)23(30-14-5-2-6-15-30)17-27-24(31)25(32)28-21-10-4-3-9-20(21)26/h3-4,9-12,16,23H,2,5-8,13-15,17H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKVLXUUQGYZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3Cl)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.